molecular formula C13H8Cl4N2O B11946250 1-(3-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea CAS No. 113271-47-9

1-(3-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea

Cat. No.: B11946250
CAS No.: 113271-47-9
M. Wt: 350.0 g/mol
InChI Key: SISLYJBFHYHYEH-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea is a synthetic organic compound characterized by the presence of chlorinated phenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 3-chloroaniline with 2,4,6-trichlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield 3-chloroaniline and 2,4,6-trichloroaniline.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The chlorinated phenyl groups may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-phenylurea: Lacks the additional chlorination on the second phenyl ring.

    1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea: Contains fewer chlorine atoms on the first phenyl ring.

Uniqueness

1-(3-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea is unique due to the specific pattern of chlorination on both phenyl rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

113271-47-9

Molecular Formula

C13H8Cl4N2O

Molecular Weight

350.0 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2,4,6-trichlorophenyl)urea

InChI

InChI=1S/C13H8Cl4N2O/c14-7-2-1-3-9(4-7)18-13(20)19-12-10(16)5-8(15)6-11(12)17/h1-6H,(H2,18,19,20)

InChI Key

SISLYJBFHYHYEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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